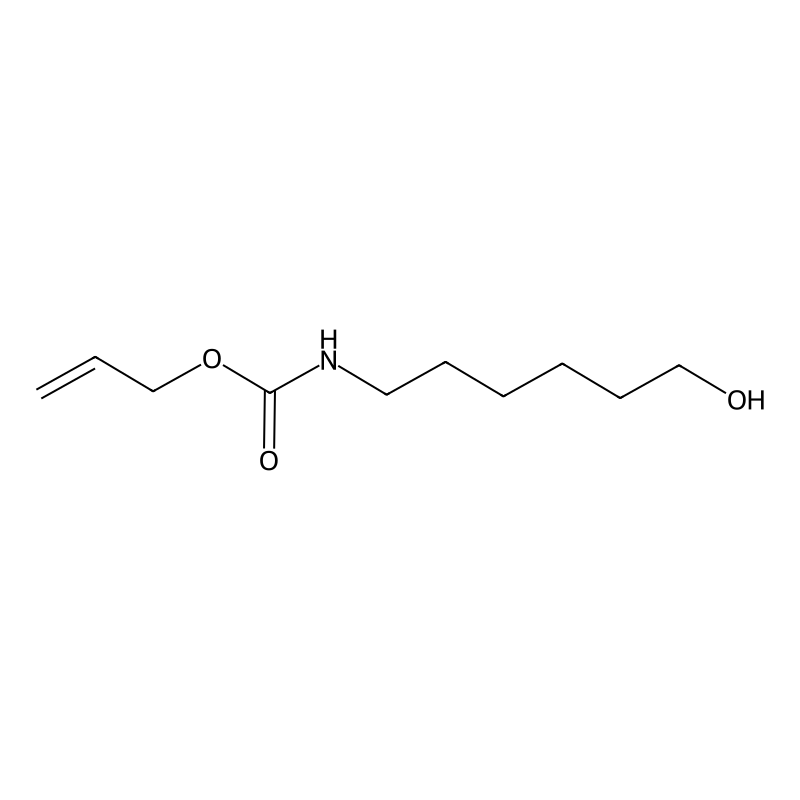6-(Allyloxycarbonylamino)-1-hexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-(Allyloxycarbonylamino)-1-hexanol has the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. It features an allyloxycarbonylamino group attached to a hexanol backbone. This structure gives it unique properties that make it suitable for various applications in biochemistry and organic synthesis .
Synthesis of Protected Glycosides:
6-(Allyloxycarbonylamino)-1-hexanol (Allyl N-(6-hydroxyhexyl)carbamate) serves as a bifunctional spacer in the synthesis of protected 6-aminohexyl glycosides. [] This application utilizes the molecule's unique structure, which combines:
- An allyl protecting group: This group protects the primary amine functionality during the synthesis process.
- A six-carbon spacer arm: This arm provides flexibility and distance between the protected amine and the attached carbohydrate moiety.
- A terminal hydroxyl group: This hydroxyl group allows for the conjugation of the molecule to a desired carbohydrate unit.
The allyl protecting group can be selectively cleaved under specific conditions, such as using palladium(0) (Pd(0)), to reveal the free amine group, allowing for further manipulation in the carbohydrate synthesis pathway.
Potential Applications:
While research on 6-(Allyloxycarbonylamino)-1-hexanol is ongoing, its potential applications in scientific research include:
- Development of novel carbohydrate-based vaccines: The ability to create protected 6-aminohexyl glycosides opens doors for the design of new carbohydrate-based vaccines. These vaccines can potentially target specific pathogens by mimicking their surface glycans.
- Drug delivery systems: The molecule's spacer arm and functional groups could be useful in designing drug delivery systems that target specific cells or tissues. []
- Bioconjugation: The combination of a protected amine, spacer arm, and hydroxyl group makes 6-(Allyloxycarbonylamino)-1-hexanol a potential tool for bioconjugation reactions, linking various biomolecules together. []
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Amide Formation: The amine group can react with acids to form amides.
- Nucleophilic Substitution: The allyl group can undergo reactions typical of alkenes, such as electrophilic addition or substitution reactions.
These reactions are essential for synthesizing derivatives or conjugates that can enhance the compound's biological activity or utility in material science.
6-(Allyloxycarbonylamino)-1-hexanol has shown potential biological activities:
- Antimicrobial Properties: Some studies indicate that compounds with similar structures exhibit antibacterial effects, suggesting that this compound may also possess such properties .
- Cellular Interaction: The presence of the allyloxycarbonylamino group may facilitate interactions with cellular components, potentially influencing cellular pathways or responses.
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of 6-(Allyloxycarbonylamino)-1-hexanol typically involves multi-step organic reactions:
- Formation of the Allyloxycarbonyl Group: This can be achieved by reacting hexanol derivatives with allyl chloroformate.
- Amine Formation: The reaction of the resulting intermediate with ammonia or primary amines leads to the formation of the amine group.
- Purification: The final product is purified through techniques such as chromatography to obtain a high-purity compound suitable for research applications .
This compound has various applications:
- Biochemical Research: It is used in proteomics research as a biochemical tool for studying protein interactions and modifications .
- Synthetic Chemistry: Its unique structure allows it to serve as a building block for synthesizing more complex molecules.
- Pharmaceutical Development: Potential applications in drug formulation due to its biological activity.
Interaction studies involving 6-(Allyloxycarbonylamino)-1-hexanol focus on its binding affinity with proteins or enzymes. These studies help determine how the compound influences biological pathways or cellular functions. Preliminary data suggests it may interact with specific receptors or enzymes, but further validation through experimental assays is required to confirm these interactions .
Several compounds share structural similarities with 6-(Allyloxycarbonylamino)-1-hexanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Hexanol | C₆H₁₄O | A simple primary alcohol used as a solvent |
| 6-Amino-1-hexanol | C₆H₁₃N | Contains an amino group but lacks the allyl moiety |
| Allyl alcohol | C₃H₆O | A simple allylic alcohol without the hexanol chain |
Uniqueness of 6-(Allyloxycarbonylamino)-1-hexanol:
- The combination of an allyloxycarbonylamino group with a hexanol backbone provides unique reactivity and potential biological activity not found in simpler analogs like 1-hexanol or allyl alcohol.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






